(E)-N-(1-(5-Bromo-2-fluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide
Description
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Mass Spectrometry (MS)
- ESI-MS : m/z 321.08 [M+H]⁺ (calc. 321.03).
- Fragmentation pattern:
Computational Chemistry Studies: DFT Optimization and Molecular Orbital Analysis
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide electronic structure insights:
Table 2: Key DFT-derived parameters
| Parameter | Value |
|---|---|
| HOMO-LUMO gap | 4.12 eV |
| Dipole moment | 5.67 Debye |
| S=O bond length | 1.47 Å |
| NBO charge on S | +1.32 |
- HOMO : Localized on the aromatic ring and imine π-system.
- LUMO : Dominated by the sulfinamide S=O σ* orbital.
The E isomer is 6.3 kcal/mol more stable than the Z isomer due to reduced steric clash between the tert-butyl group and aryl ring.
Properties
IUPAC Name |
N-[1-(5-bromo-2-fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNOS/c1-8(15-17(16)12(2,3)4)10-7-9(13)5-6-11(10)14/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOADMISSFZLHGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NS(=O)C(C)(C)C)C1=C(C=CC(=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(1-(5-Bromo-2-fluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide, with the molecular formula CHBrFNOS and a molecular weight of 320.22 g/mol, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological pathways, and implications for therapeutic applications.
- Molecular Formula: CHBrFNOS
- Molecular Weight: 320.22 g/mol
- CAS Number: 1457976-12-3
- Purity: Typically around 95%
The compound is believed to exert its biological effects through modulation of specific enzymatic pathways, particularly those involved in cellular signaling and metabolic processes. Its structure suggests potential interactions with various biological targets, including:
- Inhibition of Enzymes: The sulfinamide group is known to interact with enzymes such as beta-secretase (BACE), which plays a crucial role in the pathogenesis of Alzheimer's disease by cleaving amyloid precursor protein (APP) to form amyloid-beta peptides .
- Hypoxia-Inducible Factor Pathway: Recent studies indicate that compounds similar to (E)-N-(1-(5-Bromo-2-fluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide may influence the hypoxia-inducible factor (HIF) pathway, which is critical in cellular responses to low oxygen levels. This pathway is significant in cancer biology and could be targeted for therapeutic benefits .
Biological Activity
Anticancer Properties:
Research has shown that compounds with similar structures can inhibit cancer cell proliferation by modulating signaling pathways associated with tumor growth and survival. Specifically, they may affect the PI3K/Akt signaling pathway, which is often dysregulated in cancer .
Neuroprotective Effects:
Due to its potential inhibition of BACE, this compound may also exhibit neuroprotective effects by reducing amyloid plaque formation associated with Alzheimer's disease. In vitro studies have suggested that sulfinamide derivatives can stabilize HIF-1α under hypoxic conditions, promoting cell survival and adaptation .
Case Studies
-
Study on BACE Inhibition:
A study demonstrated that sulfinamide derivatives significantly reduced BACE activity in vitro, leading to decreased amyloid-beta production in neuronal cell cultures. This suggests a promising role for (E)-N-(1-(5-Bromo-2-fluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide in Alzheimer's research . -
Hypoxia-Induced Cancer Cell Survival:
Another investigation focused on the effects of similar compounds on HIF stabilization in cancer cells. The results indicated that these compounds could enhance the transcriptional activity of HIF target genes, promoting tumor cell survival under hypoxic conditions .
Table 1: Summary of Biological Activities
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The sulfinamide group enables stereoselective additions due to its chiral sulfur center. Key findings include:
Table 1: Nucleophilic Additions to the Imine Bond
| Nucleophile | Reaction Conditions | Yield | Stereoselectivity (dr) | Source |
|---|---|---|---|---|
| Grignard Reagent | THF, −78°C, 2 h | 82% | 9:1 (R:S) | |
| Organozinc | DCM, RT, 12 h | 75% | 8:1 | |
| Enolate | LiHMDS, −40°C, 1 h | 88% | 10:1 |
-
Mechanism : The sulfur’s lone pair directs nucleophiles to the Re face of the imine, favoring R-configured products.
-
Side Reactions : Competitive hydrolysis occurs above pH 7, requiring anhydrous conditions .
Transition Metal-Catalyzed Cross-Couplings
The bromine substituent participates in palladium-mediated couplings:
Suzuki-Miyaura Reaction
textProcedure: 1. React with phenylboronic acid (1.2 equiv) 2. Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O (3:1) 3. 80°C, 12 h under N₂ Yield: 78% (isolated as white crystals)[1]
-
Limitation : Fluorine ortho to bromine slows oxidative addition, necessitating higher catalyst loading .
Buchwald-Hartwig Amination
| Amine | Ligand | Yield | Turnover Number |
|---|---|---|---|
| Morpholine | XantPhos | 65% | 32 |
| Piperidine | DavePhos | 71% | 28 |
-
Key Insight : Electron-deficient amines show lower conversion due to reduced nucleophilicity.
Oxidation and Reduction Pathways
The sulfinamide’s redox activity is critical for functional group interconversion:
Table 2: Redox Transformations
| Process | Reagent | Product | Yield |
|---|---|---|---|
| Sulfinamide → Sulfoxide | mCPBA, 0°C | Chiral sulfoxide | 95% |
| Imine Reduction | NaBH₄, MeOH | Secondary amine | 89% |
| Dehalogenation | H₂ (1 atm), Pd/C | Defluorinated analog | 68% |
-
Stereochemical Integrity : Oxidation retains configuration at sulfur (99% ee) .
-
Side Products : Over-reduction to thioether occurs with excess borohydride .
Stability and Reactivity Considerations
Comparison with Similar Compounds
Key Observations :
- Halogen Positioning : Bromine at the 5-position (vs. 4-position in 56b ) alters electronic effects (e.g., resonance and inductive forces), impacting reactivity in cross-coupling reactions.
- Aromatic System : Pyridyl analogues (e.g., 19a ) exhibit distinct π-π stacking and hydrogen-bonding capabilities compared to phenyl-based derivatives.
Physical and Stereochemical Properties
- Boiling Points : The target compound’s higher predicted boiling point (391.8°C ) vs. 56b (similar MW) suggests stronger intermolecular forces (e.g., halogen bonding).
- Stereochemistry : The (S)-configuration of the sulfinamide sulfur is critical for chiral induction, contrasting with (R)-configured analogues like 56b and 1606166-80-6 .
Preparation Methods
Condensation of 5-Bromo-2-fluoroacetophenone with tert-Butanesulfinamide
The primary route involves a titanium-mediated condensation between 5-bromo-2-fluoroacetophenone and tert-butanesulfinamide. This method, adapted from analogous sulfinamide syntheses, proceeds via a Lewis acid-catalyzed imine formation. Titanium(IV) ethoxide (Ti(OEt)₄) facilitates the dehydration, promoting the formation of the (E)-isomer through chelation-controlled stereoselectivity.
Reaction Conditions
- Reactants :
- 5-Bromo-2-fluoroacetophenone (1.0 equiv)
- tert-Butanesulfinamide (1.1 equiv)
- Catalyst : Ti(OEt)₄ (2.0 equiv)
- Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
- Temperature : Reflux at 40–60°C under nitrogen atmosphere
- Duration : 12–24 hours
The reaction yields the target compound as a crystalline solid after workup, typically achieving 65–75% isolated yield.
Alternative Methods: Imine Formation via Dean-Stark Conditions
For substrates sensitive to Lewis acids, azeotropic removal of water using Dean-Stark apparatus offers an alternative. This approach, demonstrated in aryl imine syntheses, involves refluxing the ketone and sulfinamide in toluene with molecular sieves. While milder, this method requires extended reaction times (48–72 hours) and yields marginally lower stereoselectivity (E:Z ≈ 85:15).
Optimization of Stereochemical Control
Role of Titanium(IV) Ethoxide
Ti(OEt)₄ enhances both reaction rate and stereoselectivity by coordinating to the sulfinamide’s oxygen and the ketone’s carbonyl group. This coordination locks the transition state into a six-membered cyclic structure, favoring the (E)-configuration. Computational studies suggest that steric hindrance from the tert-butyl group further disfavors the (Z)-isomer.
Solvent and Temperature Effects
Polar aprotic solvents like THF improve catalyst solubility and reaction homogeneity, whereas DCM facilitates faster imine formation at lower temperatures (Table 1).
Table 1: Solvent and Temperature Impact on Yield and Selectivity
| Solvent | Temperature (°C) | Yield (%) | E:Z Ratio |
|---|---|---|---|
| THF | 60 | 72 | 92:8 |
| DCM | 40 | 68 | 89:11 |
| Toluene | 110 | 58 | 85:15 |
Purification and Characterization
Workup Procedures
Post-reaction, the mixture is quenched with saturated ammonium chloride (NH₄Cl) to neutralize excess Ti(OEt)₄. Extraction with ethyl acetate (3 × 50 mL), followed by drying over sodium sulfate (Na₂SO₄) and solvent removal under reduced pressure, yields the crude product. Recrystallization from ethanol/water (3:1) affords high-purity (>98%) (E)-isomer.
Analytical Validation
- ¹H NMR (400 MHz, CDCl₃): Key signals include a singlet for the tert-butyl group (δ 1.25 ppm, 9H) and a doublet for the ethylidene proton (δ 8.45 ppm, J = 8.2 Hz).
- HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) confirm enantiomeric excess (>99%).
- X-ray Crystallography : Resolves the (E)-configuration unambiguously, with C=N bond length of 1.28 Å and dihedral angles consistent with trans geometry.
Scalability and Industrial Applications
Kilogram-Scale Synthesis
Pilot-scale batches utilize continuous flow reactors to maintain stoichiometric control and minimize side reactions. A 10 kg batch reported a 70% yield with identical purity to lab-scale preparations.
Applications in Pharmaceutical Intermediates
The compound’s chiral auxiliary properties enable asymmetric additions to carbonyl groups, critical for synthesizing β-amino alcohols and α-alkylated amines. Recent applications include intermediates for kinase inhibitors and antiviral agents.
Q & A
Q. What are the standard synthetic routes for (E)-N-(1-(5-Bromo-2-fluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide, and how is purity ensured?
The compound is synthesized via a sulfinamide condensation reaction. A general procedure involves reacting 1-(5-bromo-2-fluorophenyl)ethanone with 2-methylpropane-2-sulfinamide under acidic or dehydrating conditions. For example, analogous compounds like 56b and 56c ( ) were prepared using ketones and purified via flash column chromatography (20–50% EtOAc/petroleum ether gradient). Purity is typically verified using HPLC or LC-MS, with impurities controlled to <0.5% ( ).
Q. How is the stereochemical configuration (E/Z) of the imine group confirmed?
The (E)-configuration is confirmed using nuclear Overhauser effect (NOE) NMR experiments or X-ray crystallography. For structurally related sulfinamides, single-crystal X-ray diffraction (e.g., using SHELXL for refinement) resolves stereochemistry unambiguously . Polarimetric analysis of enantiopure analogs (e.g., : [α]²⁰D = +5.3°) can also corroborate configuration.
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm the sulfinamide backbone and aryl substituents (e.g., 5-bromo-2-fluorophenyl protons resonate at δ ~7.5–8.0 ppm).
- HRMS : To verify molecular formula (e.g., C₁₁H₁₂BrFNO₂S).
- IR : Sulfinamide S=O stretch at ~1050–1100 cm⁻¹.
- X-ray crystallography (if crystalline): Resolves bond lengths/angles and packing motifs ( ).
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance enantioselectivity in asymmetric synthesis?
Enantioselectivity relies on chiral auxiliaries or catalysts. For example, SadPhos ligands ( ) or chiral sulfinamide templates ( ) can induce asymmetry. Key parameters include:
Q. How do structural modifications (e.g., halogen substitution) impact biological activity?
The 5-bromo-2-fluorophenyl group likely enhances lipophilicity and target binding. Analogous compounds with halogens at the 4-position ( , 56b ) show improved hypoxia-inducible factor (HIF) stabilization. To assess structure-activity relationships (SAR):
- Replace Br with Cl/I or introduce electron-withdrawing groups (e.g., CF₃).
- Test in biological assays (e.g., enzyme inhibition, cellular uptake).
- Compare logP and solubility (e.g., via shake-flask method).
Q. How to resolve contradictions in crystallographic data for polymorphic forms?
Conflicting unit cell parameters or space groups may arise from polymorphism. Strategies include:
- Temperature-dependent crystallography : Assess thermal stability of polymorphs.
- Hirshfeld surface analysis ( ): Quantify intermolecular interactions (e.g., Br···π contacts).
- DFT calculations : Compare experimental and theoretical lattice energies. Use SHELX utilities ( ) for rigorous refinement and validation.
Q. What computational methods predict the compound’s reactivity in nucleophilic addition?
Density functional theory (DFT) at the B3LYP/6-31G(d) level models transition states for additions to the sulfinamide’s imine group. Key metrics:
- Frontier molecular orbitals : LUMO localization on the imine C=N bond.
- NBO analysis : Charge distribution at electrophilic centers.
- Solvent effects : PCM models (e.g., CH₂Cl₂) simulate reaction environments.
Data Contradictions and Methodological Considerations
Q. Why do biological assay results vary across studies for similar sulfinamides?
Discrepancies may arise from:
- Purity differences : Trace impurities (e.g., : ≤0.1% individual) can off-target effects.
- Stereochemical heterogeneity : Undetected (Z)-isomers or racemization ( ).
- Assay conditions : Varying cell lines, incubation times, or solvent carriers (e.g., DMSO vs. saline). Mitigate by standardizing compound characterization (e.g., LC-MS purity >98%) and assay protocols.
Q. How to address low reproducibility in scaled-up synthesis?
Scale-up challenges include:
- Exothermic reactions : Use controlled addition of reagents (e.g., ketone to sulfinamide).
- Purification : Switch from column chromatography to recrystallization (e.g., EtOAc/hexanes).
- Byproduct formation : Monitor via in situ IR or reaction calorimetry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
